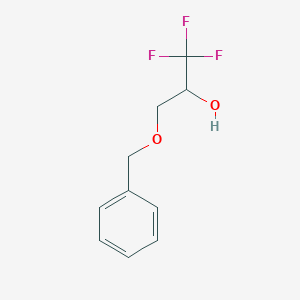

1,1,1-Trifluoro-3-(benzyloxy)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

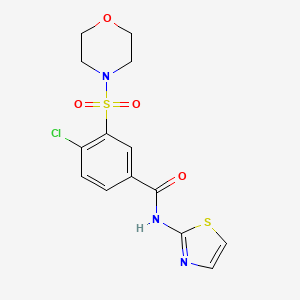

“1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” is a type of organic compound that contains a trifluoro group and a benzyloxy group . Trifluoro compounds are known for their reactivity and are often used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” were not found, a related compound, “1,1,1-Trifluoro-3-alkyn-2-ols”, has been synthesized by stereospecific substitution of optically active 1-benzyloxy-2,2,2-trifluoroethyl tosylate with lithium alkynyltriethylaluminates .Aplicaciones Científicas De Investigación

Fluorescent Probes

Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. These probes are sensitive, selective, and non-toxic, making them valuable tools for molecular detection. Let’s explore how 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol contributes to this field:

Design and Synthesis:- Design Principles and Methods :

Proteolytic Enzyme Research

3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol: has historical significance in the production of the Klenow fragment, a proteolytic enzyme. Although commercially available Klenow fragment is now produced recombinantly in E. coli strains, understanding its proteolytic production remains relevant .

Suzuki–Miyaura Coupling

This compound contributes to the field of organic synthesis through Suzuki–Miyaura cross-coupling reactions. These reactions form carbon–carbon bonds and are widely applied due to their mild conditions and functional group tolerance. Researchers use boron reagents, including 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol , in these coupling reactions .

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” and similar compounds could include exploring their potential uses in organic synthesis, given the reactivity of trifluoro compounds . Further studies could also investigate the properties and potential applications of these compounds in various fields such as pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMILHUZYNRDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-(benzyloxy)-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)

![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B2426111.png)